![molecular formula C21H27N3O3S B7691314 N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as DASA-58, is a small molecule that has gained attention in the scientific community for its potential applications in cancer research. DASA-58 is a sulfonamide derivative that has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in many cellular processes, including cell growth and division.
作用机制
DASA-58 works by inhibiting the activity of N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, a protein phosphatase that is involved in many cellular processes, including cell growth and division. By inhibiting N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, DASA-58 can disrupt the signaling pathways that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
DASA-58 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DASA-58 has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria. Additionally, DASA-58 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using DASA-58 in lab experiments is its specificity for N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which allows researchers to study the effects of inhibiting this protein phosphatase in a controlled manner. Additionally, DASA-58 is a small molecule, which makes it easier to administer and study than larger molecules such as proteins.
One limitation of using DASA-58 in lab experiments is its potential toxicity, particularly at higher concentrations. Researchers must be careful to use appropriate dosages and to monitor for any adverse effects when using DASA-58 in experiments.
未来方向
There are several potential future directions for research involving DASA-58. One area of interest is the development of new cancer therapies that incorporate DASA-58 or similar molecules that inhibit N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide. Additionally, researchers are exploring the potential of DASA-58 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthetic methods for DASA-58 that may improve its efficacy and reduce its toxicity.
合成方法
The synthesis of DASA-58 involves several steps, including the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylbenzyl alcohol. This alcohol is then reacted with p-toluenesulfonyl chloride to form the sulfonamide intermediate, which is then reacted with 4-methylbenzylamine to form the final product, DASA-58.
科学研究应用
DASA-58 has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that DASA-58 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, DASA-58 has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-18-8-10-19(11-9-18)16-24(28(26,27)20-6-4-3-5-7-20)17-21(25)23-14-12-22(2)13-15-23/h3-11H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENKIRMQDRSHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
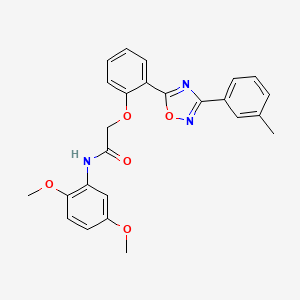
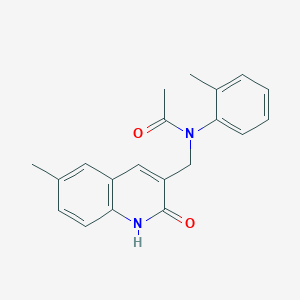
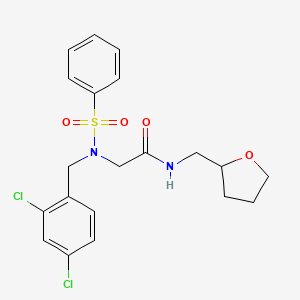
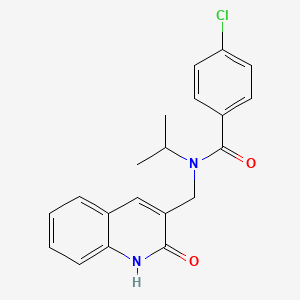
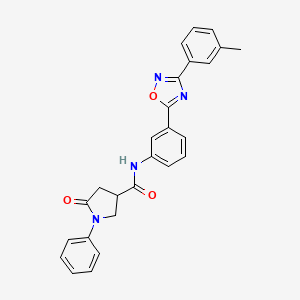

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)

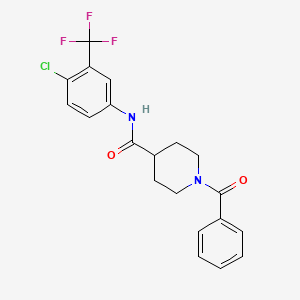
![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)